1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile is an organic compound with the molecular formula C11H10FN It is characterized by the presence of a cyclopropane ring attached to a carbonitrile group and a fluorinated methylphenyl group
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile typically involves the following steps:
Fluorination: The fluorine atom is introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Nitrile Formation: The carbonitrile group is introduced through a nucleophilic substitution reaction, typically using cyanide sources such as sodium cyanide or potassium cyanide.
Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Chemical Reactions Analysis
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can convert the nitrile group to an amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: This compound can serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. The cyclopropane ring and fluorinated phenyl group contribute to its binding affinity and specificity.
Comparison with Similar Compounds
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(3-Chloro-2-methylphenyl)cyclopropane-1-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and applications.
1-(3-Fluoro-2-methylphenyl)cyclopropane-1-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)cyclopropane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-8-9(3-2-4-10(8)12)11(7-13)5-6-11/h2-4H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBABGPXGRTEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2(CC2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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